2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that features a combination of oxazole, sulfone, and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the phenylsulfonyl group: This step might involve sulfonylation using reagents like phenylsulfonyl chloride.
Thioether formation: The thioether linkage can be formed by reacting the oxazole derivative with a thiol compound.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Sulfides: from reduction reactions.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound could be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Materials Science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-(phenylsulfonyl)oxazole: Lacks the thioether and acetamide groups.
N-((tetrahydrofuran-2-yl)methyl)acetamide: Lacks the oxazole and sulfone groups.
Uniqueness
The combination of oxazole, sulfone, thioether, and acetamide groups in 2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide makes it unique, potentially offering a distinct set of chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c25-19(23-14-17-10-7-13-28-17)15-30-22-21(31(26,27)18-11-5-2-6-12-18)24-20(29-22)16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDDGLQJTTWTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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